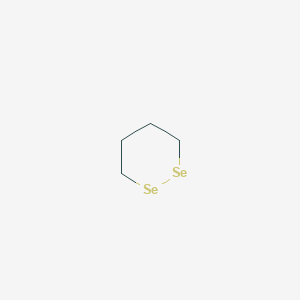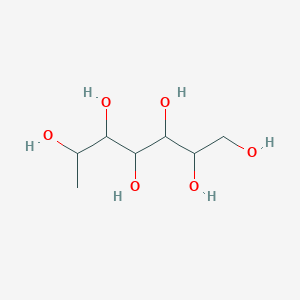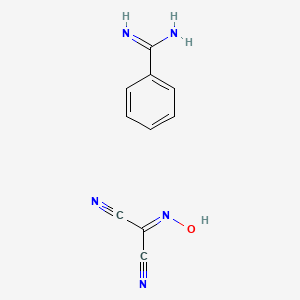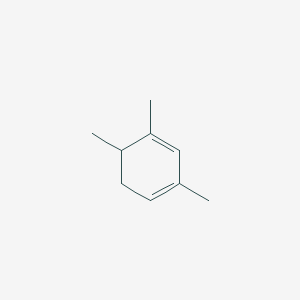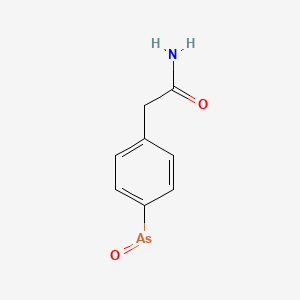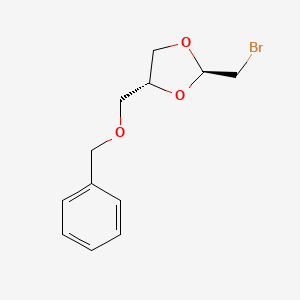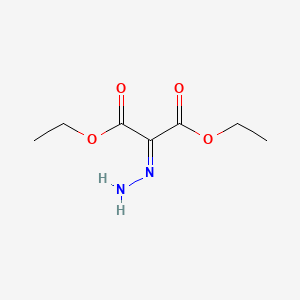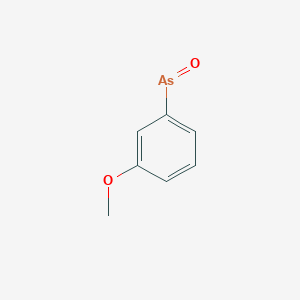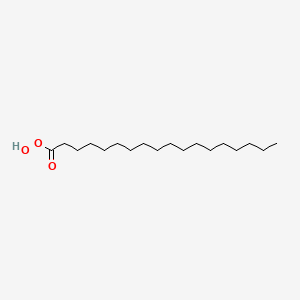
Octadecaneperoxoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecaneperoxoic acid is an organic compound belonging to the class of peroxycarboxylic acids. These acids are characterized by the presence of a peroxy group (-OOH) attached to a carboxylic acid group. This compound has the molecular formula C18H36O3 and is known for its strong oxidizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octadecaneperoxoic acid can be synthesized through several methods. One common method involves the reaction of octadecanoic acid with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C18H36O2} + \text{H2O2} \rightarrow \text{C18H36O3} + \text{H2O} ] This method requires careful control of temperature and pH to ensure the formation of the desired peroxycarboxylic acid .
Industrial Production Methods
In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Octadecaneperoxoic acid undergoes several types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize various organic substrates.
Reduction: It can be reduced to octadecanoic acid under specific conditions.
Substitution: It can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include alkenes and amines. The reaction typically occurs under mild conditions.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used to replace the peroxy group.
Major Products Formed
Oxidation: Epoxides and amine oxides are common products.
Reduction: Octadecanoic acid is the primary product.
Substitution: The products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Octadecaneperoxoic acid has several applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development.
Industry: It is used in the production of epoxides and other valuable chemicals
Wirkmechanismus
The mechanism of action of octadecaneperoxoic acid involves the transfer of oxygen atoms to substrates. This process is facilitated by the highly reactive peroxy group. The molecular targets include double bonds in alkenes and amine groups in organic compounds. The pathways involved are primarily oxidative in nature .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Peroxyacetic acid
- Peroxybenzoic acid
- Peroxymonosulfuric acid
Uniqueness
Octadecaneperoxoic acid is unique due to its long carbon chain, which imparts specific physical and chemical properties. Compared to other peroxycarboxylic acids, it has a higher molecular weight and different solubility characteristics .
Eigenschaften
CAS-Nummer |
5796-86-1 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
octadecaneperoxoic acid |
InChI |
InChI=1S/C18H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h20H,2-17H2,1H3 |
InChI-Schlüssel |
SHBUUTHKGIVMJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


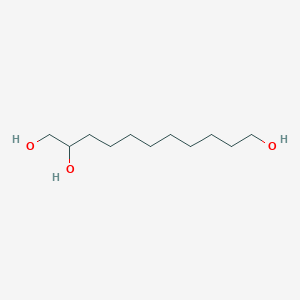

![2,2,6,6-Tetramethyl-1-[(4-methylbenzene-1-sulfonyl)oxy]piperidin-4-one](/img/structure/B14731811.png)
